molecular formula C9H10Cl4N2O B1574411 RO5212054

RO5212054

Cat. No.: B1574411
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO5212054 (PLX3603, RG7256) is an orally available, small-molecule inhibitor targeting the BRAF(V600E) kinase, a key driver mutation in cancers such as melanoma and certain solid tumors . The BRAF(V600E) mutation constitutively activates the MAPK signaling pathway, promoting uncontrolled cell proliferation. This compound selectively binds to the ATP-binding pocket of BRAF(V600E), inhibiting its kinase activity and downstream MEK/ERK signaling . Preclinical studies demonstrated its efficacy in reducing tumor growth in A375 melanoma xenografts, correlating with decreased [18F]FDG uptake (a marker of glycolysis), though [18F]FLT (a marker of proliferation) remained unchanged due to low baseline uptake . Clinically, this compound was evaluated in a Phase I trial (NCT01143753) for BRAF V600-mutated advanced solid tumors, focusing on safety, pharmacokinetics, and preliminary efficacy . The trial, completed by 2025, enrolled 45 participants with advanced melanoma and other solid tumors .

Properties

Molecular Formula

C9H10Cl4N2O

Appearance

Solid powder

Synonyms

RO5212054;  RO-5212054;  RO 5212054;  RG7256;  RG 7256;  RG-7256;  PLX3603;  PLX-3603;  PLX 3603.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar BRAF Inhibitors

The development of BRAF inhibitors has revolutionized targeted therapy for BRAF-mutated cancers. Below is a comparative analysis of RO5212054 and other BRAF inhibitors:

Table 1: Key BRAF Inhibitors in Clinical Development

Compound Name Target Specificity Development Stage Key Clinical Findings Resistance Mechanisms
This compound (PLX3603) BRAF(V600E) Phase I (Completed) Reduced A375 melanoma growth; no change in [18F]FLT uptake . Trial NCT01143753 showed dose-dependent safety profile . Common to BRAFi: RAF isoform switching, MEK/ERK reactivation .
Vemurafenib (PLX4032) BRAF(V600E), wild-type BRAF, C-RAF FDA-approved (Melanoma) High response rates in melanoma; tumor shrinkage in NSCLC . MAPK pathway reactivation, COT/MEK overexpression .
Dabrafenib (GSK2118436) BRAF(V600E) FDA-approved (Melanoma, NSCLC) Improved survival in melanoma; synergistic with MEK inhibitors (e.g., trametinib) . Similar to vemurafenib; NRAS mutations .
RAF265 BRAF(V600E), VEGFR2 Phase I/II Dual inhibition of BRAF and angiogenesis; tested in combination with MEK162 (NCT01352273) . VEGF-driven escape pathways .
ARQ736 Pan-RAF (mutant/wild-type BRAF, C-RAF) Phase I Broad activity in colon, melanoma, and thyroid cancers; inhibits mutant and wild-type RAF . RAF dimerization .
LGX818 (Encorafenib) BRAF(V600E) FDA-approved (Melanoma) Improved progression-free survival in combination with binimetinib (MEK inhibitor) . ERK feedback activation .

Mechanistic and Clinical Differentiation

  • Selectivity : this compound and dabrafenib are highly selective for BRAF(V600E), whereas ARQ736 and RAF265 target multiple RAF isoforms. RAF265’s additional VEGFR2 inhibition may address angiogenesis-driven resistance .
  • Clinical Utility: Vemurafenib and dabrafenib are frontline therapies for melanoma and NSCLC, while this compound’s development halted after Phase I, possibly due to competitive efficacy from approved agents .
  • Resistance Management : Resistance to this compound mirrors other BRAF inhibitors (e.g., paradoxical MAPK activation). Combination strategies (e.g., MEK inhibitors) are critical, as seen in dabrafenib/trametinib trials .

Research Findings and Limitations

  • This compound: Demonstrated preclinical efficacy but lacked superior clinical outcomes compared to vemurafenib or dabrafenib.
  • Cross-Inhibitor Resistance : All BRAF inhibitors face resistance via RAF isoform switching (e.g., C-RAF upregulation) or MEK/ERK reactivation, necessitating MEK or ERK co-targeting .
  • Combination Therapies : RAF265 + MEK162 (NCT01352273) and encorafenib + binimetinib highlight the shift toward dual-pathway inhibition to overcome resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.